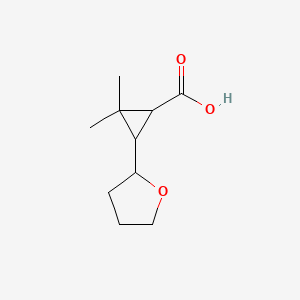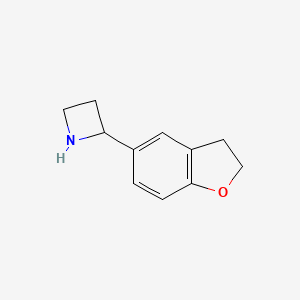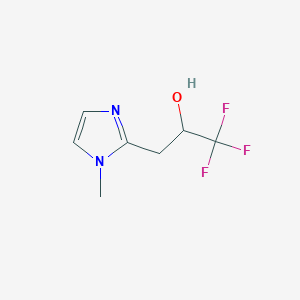
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride is a chemical compound with the molecular formula C6H11ClO4S. It is known for its utility in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a dioxane ring substituted with a methyl group and a methanesulfonyl chloride group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride typically involves the reaction of 6-methyl-1,4-dioxane-2-methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride, depending on the desired transformation.
Major Products Formed
The major products formed from nucleophilic substitution reactions include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used .
科学的研究の応用
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
類似化合物との比較
Similar Compounds
(2-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride: Similar structure but with a different position of the methyl group.
Methanesulfonylchloride: Lacks the dioxane ring and is a simpler sulfonyl chloride compound.
Uniqueness
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride is unique due to the presence of the dioxane ring, which imparts specific steric and electronic properties that influence its reactivity and applications. The methyl group on the dioxane ring also affects the compound’s chemical behavior compared to its analogs .
特性
分子式 |
C6H11ClO4S |
|---|---|
分子量 |
214.67 g/mol |
IUPAC名 |
(6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO4S/c1-5-2-10-3-6(11-5)4-12(7,8)9/h5-6H,2-4H2,1H3 |
InChIキー |
GSSLMXCQEJUKEL-UHFFFAOYSA-N |
正規SMILES |
CC1COCC(O1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13527200.png)
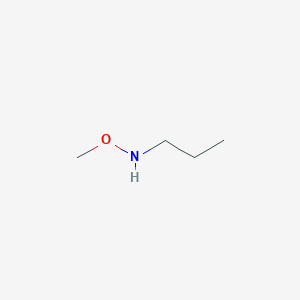
![3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride](/img/structure/B13527215.png)

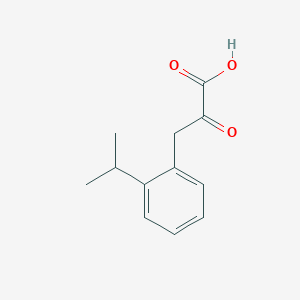
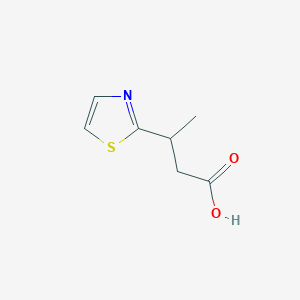
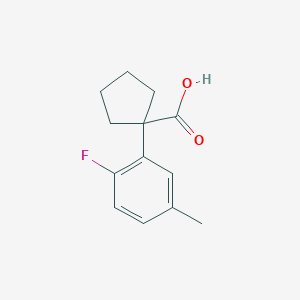
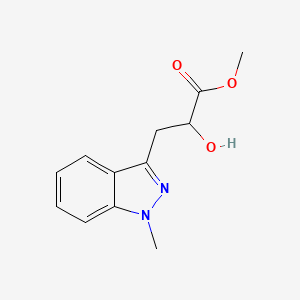
![Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13527242.png)

